1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-fluoro-4-nitrophenyl group and a dimethylamine group. Piperidine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 2-fluoro-4-nitroaniline with N,N-dimethylpiperidine under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at a low temperature to ensure the stability of the reactants and the product .
Chemical Reactions Analysis
1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, the reaction with sodium methoxide can replace the fluoro group with a methoxy group.
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Scientific Research Applications
1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its reactivity and stability
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various enzymes and receptors. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds such as:
1-(2-fluoro-4-nitrophenyl)piperidine: This compound lacks the dimethylamine group, which can affect its reactivity and biological activity.
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine: This compound has a piperazine ring instead of a piperidine ring, which can lead to different chemical and biological properties.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound contains a furan ring, which significantly alters its chemical behavior and applications .
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-15(2)10-5-7-16(8-6-10)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNRSAVTCMMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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